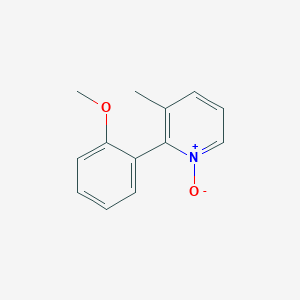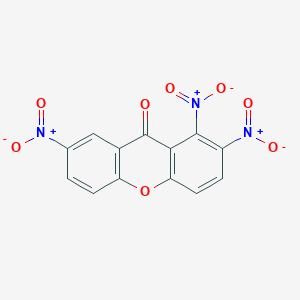
9H-Xanthen-9-one, 1,2,7-trinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 1,2,7-trinitro- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are widely distributed in nature, particularly in plants, fungi, and lichens . The trinitro derivative is characterized by the presence of three nitro groups at positions 1, 2, and 7 on the xanthone core, which significantly alters its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 1,2,7-trinitro- typically involves nitration reactions. One common method is the nitration of 9H-xanthen-9-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques can enhance yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.
Chemical Reactions Analysis
Types of Reactions
9H-Xanthen-9-one, 1,2,7-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted xanthones depending on the reagents used.
Scientific Research Applications
9H-Xanthen-9-one, 1,2,7-trinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 1,2,7-trinitro- involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in biological systems. This oxidative stress can lead to cell damage or death, which is a basis for its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
9H-Xanthen-9-one: The parent compound without nitro groups.
1,2,3,4-Tetrahydro-9H-xanthen-9-one: A reduced form of xanthone.
7-Nitro-1,2,3,4-tetrahydro-9H-xanthen-9-one: A mono-nitro derivative.
Uniqueness
9H-Xanthen-9-one, 1,2,7-trinitro- is unique due to the presence of three nitro groups, which significantly enhance its reactivity and potential biological activities compared to its mono- or non-nitrated counterparts. The trinitro derivative exhibits distinct chemical properties that make it valuable for specific applications in research and industry .
Properties
CAS No. |
185141-39-3 |
|---|---|
Molecular Formula |
C13H5N3O8 |
Molecular Weight |
331.19 g/mol |
IUPAC Name |
1,2,7-trinitroxanthen-9-one |
InChI |
InChI=1S/C13H5N3O8/c17-13-7-5-6(14(18)19)1-3-9(7)24-10-4-2-8(15(20)21)12(11(10)13)16(22)23/h1-5H |
InChI Key |
JJPMCVJMXCDMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


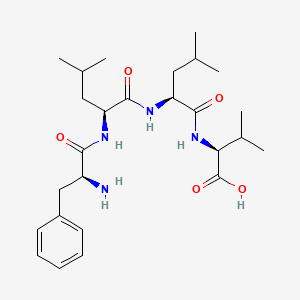
![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)

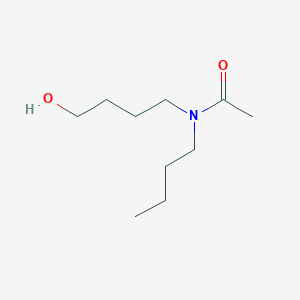
![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)
![1-Ethyl-3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B12565572.png)
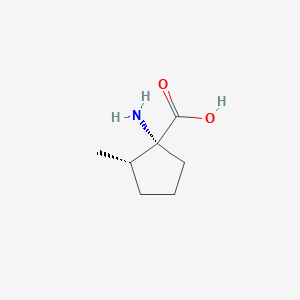
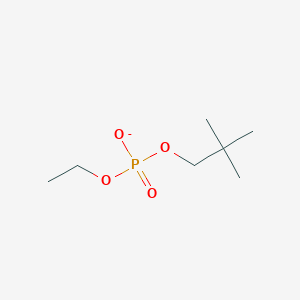
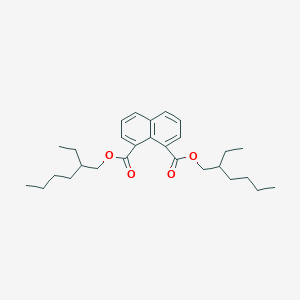
![4-Methyl-2-[(propan-2-yl)phosphanyl]phenol](/img/structure/B12565585.png)
